1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride
Description
Structural Classification and Nomenclature
1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride belongs to the broader family of tetrahydropyrrolo[3,4-c]pyrazole derivatives, which are characterized by a unique bicyclic core structure combining pyrazole and pyrrole ring systems. The compound's systematic name reflects its complex molecular architecture, incorporating a tetrahydropyranyl substituent attached to the nitrogen atom of the pyrazole ring. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as 1-(oxan-4-yl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride, where "oxan" represents the systematic name for the tetrahydropyran ring system.
The structural classification of this compound places it within the heterocyclic aromatic compounds category, specifically as a member of the azole family due to the presence of nitrogen atoms within the ring structures. The tetrahydropyrrolo[3,4-c]pyrazole core represents a bicyclic system where the pyrazole ring is fused to a saturated pyrrole ring at the 3,4-positions. This particular fusion pattern creates a rigid molecular framework that has been extensively studied for its biological and pharmacological properties. The tetrahydropyranyl group functions as a common protecting group in organic synthesis, particularly for nitrogen-containing heterocycles, and its presence significantly influences the compound's chemical reactivity and solubility characteristics.
The molecular structure exhibits specific stereochemical considerations due to the presence of the tetrahydropyranyl substituent, which can adopt different conformational arrangements. The pyrazole ring maintains its aromatic character, while the fused pyrrole ring exists in a saturated state, contributing to the overall three-dimensional shape of the molecule. This structural arrangement has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, as documented in comprehensive chemical databases.
| Structural Feature | Description | Chemical Significance |
|---|---|---|
| Pyrazole Ring | Five-membered heterocycle with two nitrogen atoms | Provides aromatic stability and hydrogen bonding sites |
| Tetrahydropyrrole Ring | Saturated five-membered nitrogen heterocycle | Contributes conformational flexibility and basicity |
| Tetrahydropyranyl Group | Six-membered oxygen heterocycle | Acts as protecting group and influences solubility |
| Hydrochloride Salt | Ionic form with chloride counterion | Enhances water solubility and crystalline stability |
Historical Development and Research Context
The development of tetrahydropyrrolo[3,4-c]pyrazole derivatives has evolved significantly over the past two decades, with increasing recognition of their potential as pharmacologically active compounds. Early research efforts focused on understanding the fundamental chemical properties of the pyrazole-pyrrole fused system, establishing synthetic methodologies for accessing these complex heterocyclic structures. The specific compound this compound emerged from systematic investigations into the modification of the basic tetrahydropyrrolo[3,4-c]pyrazole scaffold to enhance its synthetic utility and biological activity.
Significant research contributions have come from multiple laboratories worldwide, with particular emphasis on developing efficient synthetic routes to access these compounds. Bai and colleagues reported the design and synthesis of novel 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, demonstrating their potential anticancer activity against human colon carcinoma cell lines. This work established the foundation for understanding structure-activity relationships within this chemical class and highlighted the importance of substitution patterns on the heterocyclic core.
The research context has been further enriched by investigations into the mechanistic aspects of biological activity. Shi and colleagues conducted comprehensive studies on 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles as Aurora kinase inhibitors, providing insights into the molecular targets and binding interactions of these compounds. Their work demonstrated that specific derivatives within this family could achieve ideal anti-proliferative activities in vitro, with some compounds showing superior potency compared to established reference compounds.
The historical progression of research has also been influenced by advances in synthetic methodology. Basceken and Balci developed gold-catalyzed cyclization approaches for constructing pyrazolo-pyrrolo-pyrazine and pyrazolo-pyrrolo-diazepine frameworks, expanding the synthetic accessibility of complex heterocyclic systems related to the tetrahydropyrrolo[3,4-c]pyrazole core. These methodological advances have enabled more efficient preparation of diverse derivatives, facilitating broader exploration of structure-property relationships.
Recent developments have focused on understanding the role of protecting groups, particularly the tetrahydropyranyl moiety, in modulating the chemical and biological properties of these compounds. Research has shown that the tetrahydropyranyl group not only serves as a synthetic protecting group but also influences the overall pharmacological profile of the resulting compounds. This understanding has led to more strategic approaches in compound design and optimization.
Chemical Registry Information and Identifiers
The compound this compound is officially registered with the Chemical Abstracts Service under the registry number 1434128-47-8. This unique identifier serves as the primary reference for the compound in chemical databases and literature, ensuring unambiguous identification across different research contexts. The compound has been assigned PubChem Compound Identification Number 74889695, which provides access to comprehensive structural, physical, and chemical property data through the National Center for Biotechnology Information database.
The molecular formula is established as C₁₀H₁₆ClN₃O, reflecting the presence of ten carbon atoms, sixteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. The molecular weight is calculated as 229.71 grams per mole, which includes the contribution from the hydrochloride salt form. This molecular weight information is crucial for analytical chemistry applications, including mass spectrometry identification and quantitative analysis procedures.
International Chemical Identifier representations provide standardized methods for describing the compound's structure in computational chemistry applications. The International Chemical Identifier Key for this compound is SFRJNJLRSMZOJF-UHFFFAOYSA-N, which serves as a unique hash-based identifier derived from the complete structural information. The Simplified Molecular Input Line Entry System representation is C1COCCC1N2C3=C(CNC3)C=N2.Cl, providing a text-based description of the molecular structure that can be interpreted by chemical software packages.
Additional registry information includes the MDL number MFCD24335243, which is used in chemical inventory management systems and commercial databases. Various synonyms and alternative names have been documented in chemical literature, including the systematic names and trade designations used by different chemical suppliers. These alternative identifiers facilitate cross-referencing across different databases and ensure comprehensive literature coverage during research activities.
| Identifier Type | Value | Database/System |
|---|---|---|
| CAS Registry Number | 1434128-47-8 | Chemical Abstracts Service |
| PubChem CID | 74889695 | National Center for Biotechnology Information |
| Molecular Formula | C₁₀H₁₆ClN₃O | Standard Chemical Notation |
| Molecular Weight | 229.71 g/mol | Calculated Including Hydrochloride |
| InChI Key | SFRJNJLRSMZOJF-UHFFFAOYSA-N | International Chemical Identifier |
| SMILES | C1COCCC1N2C3=C(CNC3)C=N2.Cl | Simplified Molecular Input Line Entry System |
| MDL Number | MFCD24335243 | Molecular Design Limited |
Position in Heterocyclic Chemistry
The compound this compound occupies a significant position within the broader landscape of heterocyclic chemistry, representing a sophisticated example of multi-ring heterocyclic systems. Heterocyclic compounds containing nitrogen atoms, collectively known as azaheterocycles, constitute one of the most important classes of organic compounds due to their prevalence in natural products, pharmaceuticals, and materials science applications. The pyrazole component of this compound belongs to the five-membered diazole family, characterized by the presence of two nitrogen atoms in adjacent positions within the aromatic ring system.
Pyrazole derivatives have historically played crucial roles in medicinal chemistry, with notable examples including antipyrine, which serves as an analgesic and febrifuge, and phenylbutazone, used as an anti-inflammatory drug for arthritis treatment. The structural motif represented by the tetrahydropyrrolo[3,4-c]pyrazole core extends this traditional pyrazole chemistry into more complex, fused heterocyclic territory, offering enhanced opportunities for achieving specific biological activities through precise structural modifications.
The positioning of this compound within heterocyclic chemistry is further defined by its relationship to other important scaffold families. The tetrahydropyrrolo[3,4-c]pyrazole core shares structural similarities with purine derivatives, which are fundamental to biochemistry as components of nucleic acids and energy transfer molecules. This relationship has been exploited in the design of nucleoside analogs, where pyrazole-containing compounds have been investigated as potential antitumor and antiviral agents.
Recent synthetic advances have demonstrated the versatility of the tetrahydropyrrolo[3,4-c]pyrazole framework in accessing diverse chemical space. Research by Rezvanian and colleagues has shown that pyrazole units can promote the formation of complex heterocyclic systems, including pyrrolo[3,4-c]quinoline-1,3-diones, through multi-component reactions. This synthetic connectivity highlights the compound's position as both a target molecule and a synthetic intermediate in heterocyclic chemistry.
The compound's significance in heterocyclic chemistry is also reflected in its role as a platform for developing kinase inhibitors. Fancelli and colleagues identified 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives as potent Aurora kinase inhibitors, demonstrating how this heterocyclic framework can be optimized to achieve selective binding to specific protein targets. This work exemplifies the strategic importance of complex heterocyclic systems in modern drug discovery efforts.
Properties
IUPAC Name |
1-(oxan-4-yl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.ClH/c1-3-14-4-2-9(1)13-10-7-11-5-8(10)6-12-13;/h6,9,11H,1-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRJNJLRSMZOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C3=C(CNC3)C=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1434128-47-8 | |
| Record name | Pyrrolo[3,4-c]pyrazole, 1,4,5,6-tetrahydro-1-(tetrahydro-2H-pyran-4-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1434128-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Formation of the Tetrahydropyrrolo[3,4-c]pyrazole Core
The core bicyclic structure is typically synthesized via cyclization reactions involving pyrazole derivatives and appropriate precursors that allow ring closure to form the fused ring system. Literature reports describe the use of 3-aminopyrazole derivatives as starting materials, which undergo intramolecular cyclization under acidic or basic catalysis to afford the tetrahydropyrrolo[3,4-c]pyrazole framework. These methods often employ:
- Condensation reactions with aldehydes or ketones.
- Cyclization facilitated by heating or microwave irradiation.
- Use of catalysts such as acids or bases to promote ring closure.
Conversion to Hydrochloride Salt
The free base form of the compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate). This step improves:
- Compound stability during storage.
- Water solubility for biological assays.
- Handling and formulation properties.
Detailed Preparation Data and Conditions
The following table summarizes typical preparation conditions based on reported synthesis protocols and product handling guidelines:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Core formation | 3-Aminopyrazole + aldehyde, acid/base catalyst, heat or microwave | Cyclization to form tetrahydropyrrolo[3,4-c]pyrazole |
| N-1 substitution | 4-Tetrahydropyranyl chloride, base (e.g., triethylamine), solvent (DCM or MeCN), 0–25°C | Selective alkylation at N-1; control temperature |
| Hydrochloride salt formation | HCl gas or HCl solution in ethanol, room temperature | Formation of stable hydrochloride salt |
Solubility and Stock Solution Preparation
For research use, the hydrochloride salt is typically handled as a stock solution. According to supplier data, the compound has a molecular weight of 229.71 g/mol and is soluble in solvents such as DMSO. Stock solutions are prepared by dissolving the compound at desired molarities, with heating to 37°C and ultrasonic treatment aiding solubility. Storage recommendations include:
- Storage at room temperature away from moisture for solid form.
- Stock solutions stored at -80°C for up to 6 months or at -20°C for up to 1 month.
- Avoid repeated freeze-thaw cycles to prevent degradation.
A representative stock solution preparation table is as follows:
| Amount of Compound (mg) | Volume of Solvent for 1 mM Solution (mL) | Volume of Solvent for 5 mM Solution (mL) | Volume of Solvent for 10 mM Solution (mL) |
|---|---|---|---|
| 1 | 4.35 | 0.87 | 0.44 |
| 5 | 21.77 | 4.35 | 2.18 |
| 10 | 43.53 | 8.71 | 4.35 |
Research Findings on Preparation
Research literature indicates that the preparation of related tetrahydropyrrolo[3,4-c]pyrazole derivatives, including 1-(4-tetrahydropyranyl) substituted analogs, has been optimized for kinase inhibitor development. Key findings include:
- The bicyclic core can be efficiently synthesized with high regioselectivity.
- The tetrahydropyranyl group enhances compound solubility and biological activity.
- Hydrochloride salt formation is critical for improving compound handling and assay reproducibility.
Docking studies and biological evaluation confirm that these compounds retain activity after such modifications, validating the synthetic approach.
Chemical Reactions Analysis
1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, often using sodium borohydride or lithium aluminum hydride, can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Cyclization: Intramolecular cyclization reactions can form additional ring structures, further modifying the compound’s properties.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a variety of functionalized pyrazole derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole exhibit potent inhibitory effects on various kinases associated with cancer progression. Notably:
- Aurora Kinase Inhibition : This compound has demonstrated low nanomolar potency against Aurora kinases, which are critical in cell division and are often overexpressed in cancers. For example, a study identified a derivative (compound 9d) that showed significant antiproliferative activity across different cancer cell lines and efficacy in in vivo tumor models .
Neuroprotective Effects
Emerging studies suggest that compounds within this class may also possess neuroprotective properties. They could potentially be developed for treating neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis.
Therapeutic Potential
The unique structural features of 1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride allow for diverse therapeutic applications:
- Cancer Therapy : Due to its kinase inhibition capabilities, it could be a candidate for targeted cancer therapies.
- Neurological Disorders : Its potential neuroprotective effects may lead to applications in treating conditions like Alzheimer's disease or Parkinson's disease.
Mechanism of Action
The mechanism of action of 1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride are highlighted below in comparison to analogous pyrrolopyrazole derivatives.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Structural Impact on Properties :
- The tetrahydropyranyl group in the target compound increases molecular weight and steric bulk compared to simpler analogs like the unsubstituted derivative (CAS 1117915-55-5). This modification may enhance selectivity in biological targets, such as kinase enzymes .
- Methyl-substituted derivatives (e.g., CAS 1187830-68-7) exhibit moderate hydrophobicity, balancing solubility and membrane permeability. The dihydrochloride form (CAS 424819-89-6, C₆H₁₁Cl₂N₃) further modifies solubility and crystallinity .
- Trifluoromethyl substitution (CAS 1262412-38-3) introduces strong electron-withdrawing effects, enhancing metabolic stability and bioavailability .
Synthetic Considerations :
- Pyrrolopyrazole derivatives are synthesized via cyclization of acyl tetronic acids or tetramic acids, as described in early studies .
- The target compound and its analogs (e.g., trifluoromethyl derivatives) may employ nitration or halogenation steps, with cerium(IV) ammonium nitrate used in oxidative coupling reactions .
Bioactivity and Applications :
- Pyrrolopyrazole scaffolds are recognized for kinase inhibition, particularly in anticancer research . The tetrahydropyranyl group’s bulk may improve binding specificity to ATP pockets in kinases.
- Trifluoromethyl derivatives are prioritized in drug discovery for their resistance to oxidative metabolism .
Biological Activity
1-(4-Tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride (CAS: 1434128-47-8) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C10H16ClN3O
- Molecular Weight : 229.71 g/mol
- IUPAC Name : 1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
- Purity : 95% .
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in anti-inflammatory and antimicrobial properties. The following sections summarize key findings from various studies.
Anti-inflammatory Activity
Research indicates that compounds with pyrazole structures often demonstrate significant anti-inflammatory effects. For instance:
- Mechanism : Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways.
- Case Study : A study highlighted that certain pyrazole derivatives showed selective COX-2 inhibition with promising in vivo anti-inflammatory activities .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of pyrazole derivatives:
- Synthesis and Testing : A series of compounds linked to pyrazole were synthesized and tested against various bacterial strains. Results indicated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .
- Minimum Inhibitory Concentrations (MIC) : Specific derivatives showed MIC values as low as 8 µg/mL against resistant strains .
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | Target Organism/Pathway | IC50/MIC Values |
|---|---|---|---|
| Anti-inflammatory | Pyrazole derivative | COX-2 | IC50 = 22 nM |
| Antimicrobial | Pyrazole derivative | S. aureus | MIC = 8 µg/mL |
| Anticancer | Pyrazole derivative | MCF-7 cancer cell line | IC50 = 2.8 µM |
Case Studies
- Anti-inflammatory Effects : A notable study evaluated the anti-inflammatory effects of a pyrazole compound in LPS-induced THP-1 cells. The results demonstrated a reduction in TNF-α production with an IC50 value of 58 nM, comparable to traditional anti-inflammatory drugs like diclofenac .
- Antimicrobial Efficacy : In vitro studies on synthesized pyrazole compounds revealed potent activity against various bacterial strains. For example, certain compounds exhibited strong cytotoxicity against MCF-7 cancer cell lines with IC50 values ranging from 2.8 to 3.5 µM .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-tetrahydropyranyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves cyclocondensation of substituted pyrazole precursors with tetrahydropyranyl groups under reflux conditions. For example, Shi et al. (2010) utilized chloranil as an oxidizing agent in xylene at reflux (110–140°C) for 25–30 hours, followed by alkaline workup and recrystallization from methanol .
- Optimization : Key parameters include:
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 110–140°C | Higher yields at 130°C; lower byproducts |
| Solvent | Xylene, DMF | Polar aprotic solvents improve cyclization |
| Catalyst | Chloranil, CAN | Oxidizes intermediates; CAN may induce unexpected products |
Q. How is the structural integrity of the compound validated post-synthesis?
- Techniques :
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., triclinic space group P1 with lattice parameters a = 6.2344 Å, b = 7.7725 Å, c = 9.7071 Å) .
- NMR spectroscopy : Confirms substitution patterns (e.g., ¹H NMR: δ 3.5–4.0 ppm for tetrahydropyranyl protons; ²D NOESY for spatial arrangement) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 296.33 for the core structure) .
Q. What preliminary assays are used to assess biological activity?
- Kinase inhibition screening : Aurora-A kinase inhibition is tested via ATPase assays (IC₅₀ values < 100 nM reported for analogs) .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ = 0.5–5 µM in HeLa cells) .
Advanced Research Questions
Q. How do structural modifications (e.g., tetrahydropyranyl substitution) influence Aurora kinase selectivity and potency?
- SAR Insights :
| Substituent | Position | Effect on Aurora-A IC₅₀ | Selectivity Over Aurora-B |
|---|---|---|---|
| 4-THP | R₁ | 20 nM (high potency) | 10-fold selectivity |
| Methyl | R₁ | 150 nM | 3-fold selectivity |
- Mechanistic Rationale : The tetrahydropyranyl group enhances hydrophobic interactions with the kinase hinge region, while its oxygen atom forms hydrogen bonds with Glu211 .
Q. How can contradictions in kinase inhibition profiles across studies be resolved?
- Approach :
Kinase profiling panels : Test against 50+ kinases (e.g., CDK2, PLK1) to identify off-target effects .
Molecular docking : Compare binding modes using Aurora-A (PDB: 2W1E) vs. Aurora-B (PDB: 4C3V) crystal structures .
Mutagenesis studies : Validate key residues (e.g., Aurora-A Leu210 vs. Aurora-B Leu154) to explain selectivity differences .
Q. What strategies improve blood-brain barrier (BBB) penetration for CNS-targeted analogs?
- Design Modifications :
- Introduce lipophilic groups (e.g., trifluoromethyl) to enhance logP (optimal range: 2–3) .
- Reduce hydrogen-bond donors (e.g., replace -NH with -OCH₃) to lower polar surface area (<90 Ų) .
Q. How are synthetic byproducts (e.g., diazene derivatives) characterized and mitigated?
- Case Study : Reaction of 3-amino-1-methyltetrahydropyrrolopyrazole with cerium(IV) ammonium nitrate (CAN) unexpectedly yielded a diazene-linked dimer. Mitigation strategies include:
- Temperature control : Lowering reaction temperature to 0–5°C suppresses oxidative coupling .
- Additives : Ascorbic acid reduces CAN’s oxidizing capacity, minimizing dimerization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
